3-Pentanol,4-aminobenzoate(9CI)
Description
3-Pentanol,4-aminobenzoate(9CI) is an ester derivative formed by the condensation of 3-pentanol (a secondary alcohol) and 4-aminobenzoic acid. 3-Pentanol itself has been extensively studied as a volatile organic compound (VOC) capable of priming plant defense responses against pathogens . The 4-aminobenzoate moiety, commonly found in UV filters and local anesthetics, may confer stability or synergistic bioactivity when combined with 3-pentanol.
Properties
CAS No. |
176309-53-8 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.273 |
IUPAC Name |
pentan-3-yl 4-aminobenzoate |
InChI |
InChI=1S/C12H17NO2/c1-3-11(4-2)15-12(14)9-5-7-10(13)8-6-9/h5-8,11H,3-4,13H2,1-2H3 |
InChI Key |
MOZGHYUNWDFEIQ-UHFFFAOYSA-N |
SMILES |
CCC(CC)OC(=O)C1=CC=C(C=C1)N |
Synonyms |
3-Pentanol,4-aminobenzoate(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Other Pentanol Derivatives
1-Pentanol and 2-Pentanol:
- Bioactivity: 3-Pentanol demonstrates superior efficacy in inducing systemic resistance in plants compared to 1-pentanol and 2-pentanol. For example, exposure to 100 nM 3-pentanol reduced bacterial cell counts in Arabidopsis by 100-fold, whereas 1-pentanol required a 10-fold higher concentration (10 µM) for similar effects .
- Volatility: 3-Pentanol’s lower volatility compared to 1-pentanol enhances its persistence in open-field applications, reducing the need for frequent reapplication .
Table 1: Efficacy of Pentanol Isomers in Plant Defense Priming
Comparison with Other 4-Aminobenzoate Esters
Ethanol, 2-phenoxy-, 4-aminobenzoate (CAS 88938-23-2):
- Structure: Combines 2-phenoxyethanol with 4-aminobenzoic acid. Unlike 3-pentanol derivatives, this compound’s phenoxy group enhances lipophilicity, making it suitable for topical formulations .
- Applications: Used in sunscreen agents and pharmaceuticals, whereas 3-pentanol,4-aminobenzoate may have dual agrochemical roles (defense priming and UV protection).
4-Aminophenyl 4-aminobenzoate (APAB):
- Bioactivity: APAB primarily serves as a UV absorber. In contrast, 3-pentanol,4-aminobenzoate could integrate UV stability with plant defense activation, though this requires experimental validation .
Comparison with Non-Alcohol VOCs (2,3-Butanediol and 2-Butanone)
- Efficacy: 2-Butanone triggers systemic resistance at 10 nM, outperforming 3-pentanol (100 nM). However, 3-pentanol’s dual activation of JA and SA pathways provides broader-spectrum resistance .
- Field Stability: 2,3-Butanediol shows inconsistent field performance due to rapid evaporation, whereas 3-pentanol’s moderate volatility improves reliability in open-field trials .
Table 2: Key Physicochemical and Bioactive Properties
*Estimated based on 3-pentanol’s properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
